Methyl 3-{2,2,2-trichloro-1-[(furan-2-ylcarbonyl)amino]ethoxy}benzoate
Description
Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a trichloroethyl group
Properties
Molecular Formula |
C15H12Cl3NO5 |
|---|---|
Molecular Weight |
392.6 g/mol |
IUPAC Name |
methyl 3-[2,2,2-trichloro-1-(furan-2-carbonylamino)ethoxy]benzoate |
InChI |
InChI=1S/C15H12Cl3NO5/c1-22-13(21)9-4-2-5-10(8-9)24-14(15(16,17)18)19-12(20)11-6-3-7-23-11/h2-8,14H,1H3,(H,19,20) |
InChI Key |
LWXWVENPPYOJQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the trichloroethyl group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The trichloroethyl group can be reduced under specific conditions.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction of the trichloroethyl group can yield ethyl derivatives.
Scientific Research Applications
Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,2,2-trichloro-1-(isobutyrylamino)ethoxy)benzoate
- Methyl 3-(2,2,2-trichloro-1-(cinnamoylamino)ethoxy)benzoate
Uniqueness
Methyl 3-(2,2,2-trichloro-1-(furan-2-carboxamido)ethoxy)benzoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents or functional groups, leading to variations in reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
